2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide
Description
2-Chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a chloro substituent at the pyridine ring’s 2-position and a benzyl group attached to the amide nitrogen. The benzyl group is further substituted with a methoxy group at the ortho position of the phenyl ring. The compound’s molecular formula is C₁₄H₁₂ClN₂O₂ (calculated based on substituents), with a molecular weight of 283.71 g/mol. Its methoxy group may enhance solubility compared to chlorinated analogs, while the chloro substituent likely contributes to lipophilicity and intermolecular interactions.
Properties
Molecular Formula |
C14H13ClN2O2 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-12-7-3-2-5-10(12)9-17-14(18)11-6-4-8-16-13(11)15/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
HHGVCRAJTKLYNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Pyridyl)anilines
2-(2- and 3-Pyridyl)anilines (1, 2) can be easily synthesized using a procedure for the synthesis of 2,2'-disubstituted biphenyls. Borylation of 2-bromoaniline followed by in situ cross-coupling with 2- and 3-bromopyridines affords the amino compounds 1, 2 in good to excellent yields.
Scheme 1: Synthesis of 2-(pyridyl)anilines
(i) pinacolborane, 0.05 equiv. Palladium(II) acetate, 0.2 equiv. $$1,1'-biphenyl]-2-yldicyclohexylphosphine, Triethylamine, dioxane, 80 °C, 1 h
(ii) 2-bromopyridine, Barium hydroxide, Water, 100 °C, 4 h
(iii) pinacolborane, 0.05 equiv. PdCl2(dppf), Triethylamine, dioxane, 100 °C, 4 h
(iv) 3-bromopyridine, Barium hydroxide, Water, 100 °C, 4 h
Synthesis of 2,2-Dimethyl-N-[2-(pyridyl)phenyl]propanamides
2,2-Dimethyl-N-[2-(2- and 3-pyridyl)phenyl]propanamides (3, 4) are prepared by cross-coupling between 2-[(2,2-dimethyl-1-oxopropyl)amino]phenylboronic acid and the required bromopyridines under Suzuki’s conditions.
Scheme 2: Synthesis of 2,2-dimethyl-N-[2-(pyridyl)phenyl]propanamides
(i) 2-bromopyridine, 0.03 equiv. Tetrakis(triphenylphosphine)palladium(0), Potassium carbonate, Water, Ethanol, toluene, reflux, 3 days
(ii) 3-bromopyridine, 0.03 equiv. Tetrakis(triphenylphosphine)palladium(0), Potassium carbonate, Water, Ethanol, toluene, reflux, 3 days
Preparation of 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one (Formula-6)
Lithium carbonate (4.08 gm) followed by lithium chloride (2.28 gm) were added to a mixture of 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one compound of formula-5 (30 gm) and dimethylformamide (60 ml) at 25-30°C and stirred for 5 min at the same temperature. The reaction mixture is heated to 110-115°C and stirred for 4 hrs at the same temperature, then cooled to 25-30°C. Water was added to the reaction mixture at 25-30°C and stirred for 1 hr at the same temperature. The precipitated solid is filtered and then dried to get the title compound. Yield: 25.0 gm; MR: 120-130°C.
Alternative Preparation of 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one (Formula-6)
Triethyl amine 29 g was added to it at 0-5°C. The above reaction mixture containing acid chloride was slowly added to the reaction mixture containing 4- iodoaniline under nitrogen atmosphere and stirred for 2 hours at 0-5°C. Water 250 ml was added to the reaction mixture and stirred for 2 hours at 0-5°C. The precipitated solid is filtered and then dried to get title compound. Yield: 83 gm; MR: 135-140°C; HPLC purity: 99%.
Preparation of Acid Chloride Intermediate
The compound obtained in step-a) was dissolved in dichloromethane (100 ml) and slowly added to a mixture of phosphorous pentachloride (95 g) and dichloromethane (150 ml) at 25- 30°C. The reaction mixture was heated to 35-40°C and stirred for 4 hours at the same temperature. The reaction mixture was cooled to 5-10°C. Chilled water (150 ml) was added to the reaction mixture and stirred for 1.5 hours at 10-15°C. Both the organic and aqueous layers were separated; the organic layer was washed with water followed by 10% aqueous sodium carbonate solution. The solvent was distilled off completely from the organic layer to get title compound as a solid.
Synthesis of (2-Methoxyphenyl)pyridines
2-, 3- and 4-(2-Methoxyphenyl)pyridines (7–9) were synthesized by cross-coupling reactions between 2-methoxyphenylmagnesium bromide and the required chloropyridines under nickel catalysis.
Scheme 6: Synthesis of (2-methoxyphenyl)pyridines
(i) 2-chloropyridine, 0.05 equiv. Nickel(II) acetylacetonate, 0.05 equiv. 1,3-Bis(diphenylphosphino)propane, THF, rt, 18 h
(ii) hydrolysis
(iii) 4-chloropyridinium chloride, 0.05 equiv. Nickel(II) acetylacetonate, 0.05 equiv. 1,3-Bis(diphenylphosphino)propane, THF, rt, 18 h
(iv) 3-chloropyridine, 0.05 equiv. Nickel(II) acetylacetonate, 0.05 equiv. 1,3-Bis(diphenylphosphino)propane, THF, rt, 18 h
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Amidation and Hydrolysis: The carboxamide group can participate in amidation and hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different oxidation states or reduced forms of the compound.
Scientific Research Applications
2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Chlorine atoms (e.g., in boscalid) increase lipophilicity and resistance to degradation, while methoxy groups (e.g., target compound) improve solubility .
- Pyrrolidinone () introduces a hydrogen-bond-accepting carbonyl .
- Halogenation : Fluorinated analogs () exhibit enhanced metabolic stability due to C-F bond strength .
Physicochemical and Functional Comparisons
Hydrogen Bonding and Crystal Packing
The amide group in pyridine-3-carboxamides serves as a hydrogen-bond donor (N-H) and acceptor (C=O). Methoxy substituents (target compound) act as weak H-bond acceptors, whereas chlorinated analogs (boscalid) rely on halogen interactions. highlights graph-set analysis for H-bond patterns, suggesting that the target compound’s methoxy group may form weaker but more directional interactions compared to boscalid’s chloro-dominated packing .
Biological Activity
2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro group at the second position of the pyridine ring and a carboxamide functional group at the third position, contributing to its unique pharmacological profile. The molecular formula is CHClNO\ and it has a molecular weight of approximately 276.72 g/mol .
The compound's structure allows it to participate in various chemical reactions typical for amides and chlorinated compounds. This reactivity is crucial for synthesizing more complex derivatives that may exhibit enhanced biological activity.
Biological Activity Overview
Research indicates that this compound may possess significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : There are indications that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
- Antiparasitic Activity : Similar compounds have shown promise in inhibiting the growth of Plasmodium species, suggesting potential applications in treating malaria.
Antimicrobial Activity
A study focusing on related pyridine derivatives reported varying degrees of antimicrobial activity. For instance, derivatives showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against different bacterial strains . The specific activity of this compound remains to be fully elucidated, but its structural similarities with active compounds suggest potential efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through in vitro assays measuring COX-2 inhibition. Compounds similar to this compound demonstrated IC values comparable to established anti-inflammatory drugs like celecoxib . This suggests that structural modifications could enhance its anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The biological activity of compounds in this class is heavily influenced by their structural features. Variations in substituents can lead to significant differences in pharmacological profiles:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(4-methoxyphenyl)methylpyridine-3-carboxamide | Para-substituted methoxy group | Potentially different pharmacokinetics |
| N-(4-chlorophenyl)methylpyridine-3-carboxamide | Lacks methoxy group | Altered interaction profiles |
| 2-chloro-N-(2-methoxyphenyl)methylpyridine-3-carboxamide | Methoxy group ortho to nitrogen | Enhanced anti-inflammatory potential |
This table illustrates how variations in substituents influence the biological activity and chemical properties of similar compounds, underscoring the unique profile of this compound .
Case Studies
Several studies have investigated the biological activities of pyridine derivatives similar to this compound:
- Anti-inflammatory Study : A series of pyrimidine derivatives were synthesized and evaluated for their COX inhibitory activities, revealing promising results that could be extrapolated to related compounds .
- Antimicrobial Evaluation : Various pyridine derivatives were tested against bacterial strains, providing insights into the structure-function relationships that could apply to this compound .
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide?
The synthesis typically involves multi-step organic reactions. Key steps include coupling 2-chloropyridine-3-carboxylic acid derivatives with 2-methoxybenzylamine intermediates. Solvents like ethanol or methanol are used under reflux, with catalysts such as triethylamine to facilitate amide bond formation. Purification is achieved via recrystallization or column chromatography to ensure >95% purity (HPLC) .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation employs X-ray crystallography (using SHELX for refinement ), complemented by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Crystallographic data, including bond lengths and angles, are critical for validating the spatial arrangement of the pyridine ring, chloro substituent, and methoxyphenylmethyl group .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest antimicrobial potential, particularly against Gram-positive bacteria, likely due to interactions with bacterial cell wall synthesis enzymes. Enzyme inhibition assays (e.g., against cytochrome P450 isoforms) indicate moderate activity, warranting further SAR exploration .
Advanced Research Questions
Q. How can researchers resolve data contradictions in crystallographic refinement?
Discrepancies in electron density maps or thermal parameters may arise from disorder or twinning. Using SHELXL’s TWIN/BASF commands can model twinning, while PART instructions address disordered moieties. Cross-validation with spectroscopic data (e.g., NMR) ensures structural accuracy .
Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
Systematic modifications include:
Q. Which computational methods predict target interactions for this compound?
Molecular docking (AutoDock, Glide) and molecular dynamics (MD) simulations model binding to putative targets like bacterial transpeptidases. Validation involves comparing computed binding poses with crystallographic ligand-protein complexes. Free energy perturbation (FEP) calculations refine affinity predictions .
Methodological Considerations
- Synthetic Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (DMF vs. THF) to improve yields. Monitor intermediates via TLC and LC-MS .
- Analytical Validation : Use HPLC-DAD for purity (>95%) and circular dichroism (CD) to assess chiral purity if applicable .
- Crystallographic Best Practices : Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to minimize thermal motion artifacts. SHELXL’s HKLF5 format handles twinned data effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
